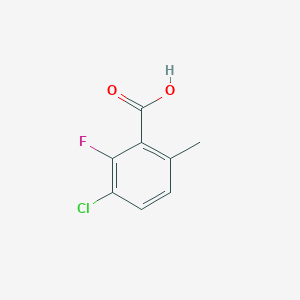

3-Chloro-2-fluoro-6-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Chloro-2-fluoro-3-methylbenzoic acid” is a compound with the CAS Number: 32890-90-7 . It has a molecular weight of 188.59 .

Synthesis Analysis

While specific synthesis methods for “3-Chloro-2-fluoro-6-methylbenzoic acid” were not found, “3-Fluoro-2-methylbenzoic acid” is known to be derived from methylbenzoic acid, also known as ortho-toluic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid .

Molecular Structure Analysis

The InChI code for “6-Chloro-2-fluoro-3-methylbenzoic acid” is 1S/C8H6ClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) .

Physical And Chemical Properties Analysis

“6-Chloro-2-fluoro-3-methylbenzoic acid” is a solid in physical form . The molecular weight of this compound is 188.59 .

Scientific Research Applications

Synthesis and Chemical Reactivity

3-Chloro-2-fluoro-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of complex molecules. The study by Daniewski et al. (2002) demonstrates its preparation through methods such as nucleophilic aromatic substitution and carbonylation, highlighting its utility in organic synthesis. These methods provide efficient routes for producing 2-chloro-6-methylbenzoic acid, underscoring the adaptability and significance of 3-chloro-2-fluoro-6-methylbenzoic acid in synthetic chemistry (Daniewski, Liu, Püntener, & Scalone, 2002).

Building Blocks for Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to 3-chloro-2-fluoro-6-methylbenzoic acid, has been identified as a versatile building block for heterocyclic oriented synthesis. Křupková et al. (2013) describe its application in generating various nitrogenous heterocycles, which are crucial in drug discovery. This showcases the potential of chloro-fluoro-methylbenzoic acids in contributing to the development of pharmacologically active compounds (Křupková, Funk, Soural, & Hlaváč, 2013).

Environmental Degradation and Analysis

The degradation of fluorinated and chlorinated aromatic compounds, such as 3-chloro-2-fluoro-6-methylbenzoic acid, has been a subject of environmental studies. Schreiber et al. (1980) investigated the biodegradation pathways of fluorobenzoic acids by Pseudomonas sp., shedding light on the environmental fate of similar chloro-fluoro aromatic compounds. These findings contribute to understanding how such substances are processed in natural settings and their potential impact on microbial degradation pathways (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).

Analytical and Spectroscopic Studies

Vibrational spectroscopy studies, such as those conducted by Senthil Kumar, Arivazhagan, and Thangaraju (2015), on chloro-fluoro benzoic acids, including 2-chloro-6-fluorobenzoic acid and its derivatives, provide insights into their molecular structures and properties. These studies are fundamental in identifying the electronic, vibrational, and structural characteristics of such compounds, facilitating their application in various scientific and industrial fields (Senthil Kumar, Arivazhagan, & Thangaraju, 2015).

Future Directions

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The presence of a chlorine atom and a fluorine atom in the compound may influence its reactivity and interaction with its targets.

Biochemical Pathways

It’s worth noting that similar compounds have been observed to be metabolized through the meta fission pathway, resulting in the liberation of chloride .

Result of Action

Similar compounds have been used in the gc-ms detection of metabolites from cell cultures .

properties

IUPAC Name |

3-chloro-2-fluoro-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJMYWSSJVVPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(butylcarbamoyl)ethyl]carbamate](/img/structure/B2615202.png)

![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea](/img/structure/B2615216.png)